molecular formula C7H16N2 B047723 N,N-Dimethylpiperidin-4-amine CAS No. 50533-97-6

N,N-Dimethylpiperidin-4-amine

Cat. No.: B047723
CAS No.: 50533-97-6
M. Wt: 128.22 g/mol
InChI Key: YFJAIURZMRJPDB-UHFFFAOYSA-N
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Description

N,N-Dimethylpiperidin-4-amine is an organic compound with the molecular formula C7H16N2. It is a derivative of piperidine, characterized by the presence of two methyl groups attached to the nitrogen atom at the fourth position of the piperidine ring. This compound is a colorless to yellow liquid with a strong amine odor and is widely used in organic synthesis and various industrial applications .

Mechanism of Action

Target of Action

N,N-Dimethylpiperidin-4-amine, also known as 4-(Dimethylamino)piperidine, has molecular features associated with the modulation of N-methyl-D-aspartate (NMDA) receptors . These receptors play a crucial role in the central nervous system, particularly in excitatory synaptic transmission.

Mode of Action

The compound interacts with NMDA receptors, which are glutamate receptors and ion channels in nerve cells. The modulation of these receptors by this compound can influence the flow of ions through the cell membrane, thereby affecting neuronal activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic signaling pathway, which is involved in most aspects of normal brain function. By modulating NMDA receptors, this compound can influence various downstream effects related to synaptic plasticity, learning, and memory .

Pharmacokinetics

Like other similar compounds, its bioavailability would be influenced by factors such as its physicochemical properties, formulation, route of administration, and individual patient characteristics .

Result of Action

The modulation of NMDA receptors by this compound can lead to changes in neuronal excitability and synaptic transmission. This can have various effects at the molecular and cellular levels, potentially influencing processes such as learning and memory . It is also utilized as a mechanism for reducing the effects of alcohol dependence .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity can be affected by the physiological environment, such as the presence of other substances that can interact with NMDA receptors. Its stability can be influenced by factors such as temperature and pH .

Safety and Hazards

N,N-Dimethylpiperidin-4-amine is associated with several hazard statements including H302, H315, H319, H335 . It is considered to be highly toxic and is readily absorbed through the skin .

Future Directions

N,N-Dimethylpiperidin-4-amine has been used in the synthesis of new ionic liquids, which are being increasingly used as a green alternative to traditional solvents in organic synthesis . These ionic liquids have been used as efficient catalysts for the synthesis of indoles and 1H-tetrazoles .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylpiperidin-4-amine can be synthesized through several methods. One common method involves the reaction of 1-(tert-butoxycarbonyl)-4-piperidone with dimethylamine hydrochloride and sodium cyanoborohydride in methanol. The reaction mixture is stirred at room temperature for four days, followed by the addition of concentrated hydrochloric acid. The resulting residue is dissolved in water, and the pH is adjusted to 10 using sodium hydroxide solution. The aqueous solution is then extracted with methylene chloride, and the organic layer is dried over sodium sulfate to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Its ability to modulate N-methyl-D-aspartate receptors also sets it apart from other similar compounds .

Properties

IUPAC Name

N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9(2)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJAIURZMRJPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198542
Record name N,N-Dimethylpiperidin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50533-97-6
Record name 4-(Dimethylamino)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50533-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylpiperidin-4-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050533976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylpiperidin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylpiperidin-4-amine
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Synthesis routes and methods

Procedure details

A solution of the 1-benzyl-4-dimethylaminopiperidine in 125 ml. of methanol was shaken with 1.0 gm. of 10 percent palladium on carbon under 50 psi of hydrogen at 50°C. until one equivalent of hydrogen was consumed. The suspension was filtered and the filtrate concentrated at atmospheric pressure. The residue was distilled at 20 mm. Hg. to give 4-dimethylaminopiperidine, b.p. 90°-92°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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